molecular formula C14H12BrN3O B5521003 2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol

2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol

Cat. No.: B5521003
M. Wt: 318.17 g/mol
InChI Key: CRRYESIQBMIMNT-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol is a useful research compound. Its molecular formula is C14H12BrN3O and its molecular weight is 318.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.01637 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

Compounds related to 2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol have been synthesized and evaluated for anti-inflammatory activities. In a study by Prajapat & Talesara (2016), nonsymmetrical derivatives were screened for in-vivo anti-inflammatory activity, showing significant results compared to standard drugs.

Spectroscopic and Theoretical Studies

Gökce et al. (2017) conducted a comprehensive study on a Schiff base compound closely related to this compound, exploring its structural, spectroscopic, electronic, and thermodynamic properties through experimental and theoretical approaches. This research provides insights into the compound's molecular geometry, vibrational wavenumbers, and nonlinear optical properties, among others, contributing to a better understanding of its chemical behavior and potential applications (Gökce et al., 2017).

Antihypertensive Activity

Derivatives of this compound have been synthesized and assessed for their antihypertensive effects. Sharma, Kohli, & Sharma (2010) investigated the potential of these compounds in producing a potent hypertensive effect, indicating a promising avenue for developing new antihypertensive agents (Sharma, Kohli, & Sharma, 2010).

DNA Topoisomerase I Inhibition

Alpan, Gunes, & Topçu (2007) studied the effects of 1H-benzimidazole derivatives, including compounds similar to this compound, on mammalian type I DNA topoisomerase activity. Their research found that certain derivatives exhibit potent inhibitory action, highlighting their potential in the development of new therapeutic agents targeting DNA topoisomerases (Alpan, Gunes, & Topçu, 2007).

Corrosion Inhibition

Yadav et al. (2016) explored the inhibitive action of benzimidazole derivatives, including those related to this compound, on the corrosion of N80 steel in hydrochloric acid. Their findings indicate that these compounds offer high inhibition efficiency, suggesting their utility as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Properties

IUPAC Name

2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-10-5-6-13(19)9(7-10)8-16-14-17-11-3-1-2-4-12(11)18-14/h1-7,19H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRYESIQBMIMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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